molecular formula C10H22BNO2Si B8196745 (E)-2-(3-(Trimethylsilyl)allyl)-1,3,6,2-dioxazaborocane

(E)-2-(3-(Trimethylsilyl)allyl)-1,3,6,2-dioxazaborocane

Cat. No.: B8196745
M. Wt: 227.19 g/mol
InChI Key: OIZDHLXQPPZNRT-ONNFQVAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(3-(Trimethylsilyl)allyl)-1,3,6,2-dioxazaborocane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boron atom within a dioxazaborocane ring, which is further substituted with a trimethylsilyl group and an allyl group. The molecular formula of this compound is C10H22BNO2Si, and it has a molecular weight of 227.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-(Trimethylsilyl)allyl)-1,3,6,2-dioxazaborocane typically involves the reaction of allyltrimethylsilane with diethanolamine in the presence of a boron source. One common method includes the following steps :

    Preparation of Diethanolamine Complex: Allyltrimethylsilane is reacted with diethanolamine in tetrahydrofuran (THF) to form a diethanolamine complex.

    Formation of the Boron Reagent: The diethanolamine complex is then treated with a boron source, such as triisopropylborate, in dichloromethane at room temperature. The reaction mixture is stirred and subsequently cooled to -78°C before being poured into an aqueous solution of hydrochloric acid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-(Trimethylsilyl)allyl)-1,3,6,2-dioxazaborocane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the boron center to different oxidation states.

    Substitution: The trimethylsilyl and allyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of organoboron compounds .

Scientific Research Applications

(E)-2-(3-(Trimethylsilyl)allyl)-1,3,6,2-dioxazaborocane has several applications in scientific research:

Mechanism of Action

The mechanism by which (E)-2-(3-(Trimethylsilyl)allyl)-1,3,6,2-dioxazaborocane exerts its effects involves interactions with molecular targets through its boron center. The boron atom can form stable complexes with various biomolecules, facilitating its use in medical applications. Additionally, the trimethylsilyl and allyl groups enhance the compound’s reactivity and stability, making it suitable for diverse chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    (E)-(3-(Trimethylsilyl)allyl)boronic acid: Shares the trimethylsilyl and allyl groups but differs in the boron-containing moiety.

    trans-3-(Trimethylsilyl)allyl alcohol: Contains the trimethylsilyl and allyl groups but lacks the boron atom.

Uniqueness

(E)-2-(3-(Trimethylsilyl)allyl)-1,3,6,2-dioxazaborocane is unique due to its dioxazaborocane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications, particularly in fields requiring boron-containing compounds .

Properties

IUPAC Name

[(E)-3-(1,3,6,2-dioxazaborocan-2-yl)prop-1-enyl]-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22BNO2Si/c1-15(2,3)10-4-5-11-13-8-6-12-7-9-14-11/h4,10,12H,5-9H2,1-3H3/b10-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZDHLXQPPZNRT-ONNFQVAWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCNCCO1)CC=C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OCCNCCO1)C/C=C/[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22BNO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.